hept-6-yn-2-one

Description

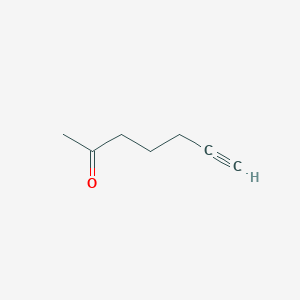

Hept-6-yn-2-one (C₇H₁₀O) is a linear alkyne-containing ketone with a triple bond at the sixth carbon and a ketone group at the second carbon. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules through transition-metal-catalyzed reactions. The compound is synthesized via the reduction of hept-6-yn-2-yl benzoate using lithium aluminum hydride (LiAlH₄) in diethyl ether, yielding an 87% isolated product as a clear colorless oil . Key spectral data for structural confirmation include:

Properties

IUPAC Name |

hept-6-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDAEDXXFPPLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336933 | |

| Record name | 6-Heptyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-39-2 | |

| Record name | 6-Heptyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: hept-6-yn-2-one can be synthesized through several methods. One common method involves the reaction of acetylene with acetone in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol. This intermediate is then partially hydrogenated using a Lindlar catalyst, followed by reaction with diketene or alkyl acetoacetate to form an ester derivative of acetoacetic acid. The ester undergoes Carroll rearrangement to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of isobutylene, acetone, and formaldehyde as raw materials. The reaction is carried out at high temperatures and pressures in the presence of a palladium and carbonyl iron catalyst .

Chemical Reactions Analysis

Types of Reactions: hept-6-yn-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted ketones and alcohols.

Scientific Research Applications

hept-6-yn-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which hept-6-yn-2-one exerts its effects involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The triple bond in its structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Structural Differences :

Key Properties :

- Molecular Weight : 110.16 g/mol.

- ¹H-NMR (400 MHz, CDCl₃) : δ 2.32 (m, 2H), 2.30 (s, 3H), 0.99 (t, J = 7.4 Hz, 3H).

- Reactivity : Proximity of the triple bond to the ketone group enhances conjugation, influencing its participation in cycloaddition reactions .

6-Methyl-5-Hepten-2-one (C₈H₁₂O)

Structural Differences :

- Contains a double bond at position 5 (vs. triple bond in this compound).

- Features a methyl substituent at position 4.

Key Properties :

- Molecular Weight : 126.2 g/mol.

- CAS Number : 110-93-0.

- Applications : Widely used in flavor and fragrance industries due to its fruity odor .

Comparative Analysis

Research Findings and Reactivity Insights

This compound :

- High-yield synthesis (87%) via LiAlH₄ reduction ensures scalability for catalytic applications .

- The terminal alkyne enables coordination with transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions .

Hept-3-yn-2-one :

- Lower yield (64%) reflects challenges in regioselective alkyne formation .

- Conjugated triple bond-ketone system enhances electrophilicity, making it reactive toward nucleophiles .

6-Methyl-5-Hepten-2-one :

- The double bond and methyl group stabilize the molecule, reducing reactivity compared to alkynes. This property is advantageous in odorant formulations requiring stability .

Biological Activity

Hept-6-yn-2-one, a compound classified as an alkyne ketone, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its cellular effects, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound (C₇H₁₀O) is characterized by a terminal alkyne functional group and a ketone, which contribute to its reactivity and biological properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Cellular Effects

Modulation of Cell Signaling

this compound has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism. Research indicates that it can influence the activity of transcription factors, leading to alterations in the expression of genes involved in cell growth and differentiation.

Temporal Effects

The biological effects of this compound can vary over time. Studies demonstrate that its stability and degradation are crucial in determining its long-term impact on cellular functions. Degradation products formed under specific conditions may also exhibit distinct biological activities.

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. Low doses may yield minimal or beneficial effects, while higher doses can lead to toxicity, particularly liver toxicity characterized by elevated liver enzymes and histopathological changes. This highlights the necessity for careful dosage regulation in therapeutic applications.

Transport and Distribution

The transport mechanisms of this compound involve passive diffusion and facilitated transport across cell membranes. Specific transporters and binding proteins mediate its distribution within tissues, which is critical for its biological activity.

Subcellular Localization

The localization of this compound within different cellular compartments can significantly influence its function. Targeting signals or post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic efficacy.

Anti-Tumor Activity

Recent studies have explored the anti-tumor potential of derivatives related to this compound. For instance, a synthesized derivative known as HK (6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) demonstrated significant anti-tumor activity against hepatocellular carcinoma (HCC) cells. The study found that HK inhibited cell proliferation, invasion, and metastasis more effectively than traditional treatments .

| Parameter | HK Treatment | Control (CDDP) |

|---|---|---|

| Proliferation Inhibition (%) | 30% increase | Baseline |

| Cell Migration Inhibition (hrs) | Significant at 24h | Moderate |

| Apoptosis Induction (%) | Increased | Baseline |

Mechanistic Insights

The mechanism through which HK exerts its effects was investigated using network pharmacology and molecular docking studies. It was found that HK targets specific proteins in the cAMP pathway (PDE3B and NFKB1), which are crucial for cancer cell signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.